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Compound of Interest

Compound Name: HO-PEG16-OH

Cat. No.: B1330430 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
HO-PEG16-OH is a discrete polyethylene glycol (dPEG®) linker of precisely 16 ethylene glycol

units, terminating with hydroxyl groups at both ends. Its monodisperse nature provides batch-

to-batch consistency and a defined molecular weight, which are critical for the development of

well-characterized bioconjugates and therapeutics.[1] This guide offers a comprehensive

overview of the physicochemical properties, key biomedical applications, and detailed

experimental protocols involving HO-PEG16-OH, with a focus on drug delivery, bioconjugation,

and surface modification.

Physicochemical Properties
The well-defined structure of HO-PEG16-OH results in consistent physical and chemical

characteristics, making it a reliable component in biomedical research and development.
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Property Value Source(s)

Molecular Weight 722.86 g/mol [1]

Molecular Formula C32H66O17 [1]

Appearance Colorless liquid or white solid [1]

Purity Typically ≥95% [1]

Solubility
Soluble in water and most

organic solvents
[1]

Storage
Recommended storage at

-20°C for long-term stability
[1]

Core Applications in Biomedical Research
The terminal hydroxyl groups of HO-PEG16-OH are versatile handles for functionalization,

making it a valuable linker in several biomedical applications. However, it is important to note

that the terminal hydroxyl groups of HO-PEG16-OH are not sufficiently reactive for direct

conjugation to biomolecules and require an activation step.[2]

Bioconjugation and PEGylation
PEGylation, the covalent attachment of PEG chains to molecules, is a widely used strategy to

enhance the therapeutic properties of proteins, peptides, and nanoparticles.[2][3] By

conjugating HO-PEG16-OH, researchers can increase the hydrodynamic size of the molecule,

which in turn reduces renal clearance and extends its circulation half-life.[1]

Experimental Protocol: Activation of HO-PEG16-OH and Conjugation to a Protein

This protocol describes a two-step process for protein PEGylation using HO-PEG16-OH:

activation of the hydroxyl groups and subsequent conjugation to the protein.

A. Activation of HO-PEG16-OH with Tresyl Chloride

This method converts the terminal hydroxyl groups to tresyl groups, which are highly reactive

towards primary amines on proteins.[2]
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Materials:

HO-PEG16-OH

Anhydrous Dichloromethane (DCM)

Anhydrous Pyridine

2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride)

Cold Diethyl Ether

Inert Gas (Argon or Nitrogen)

Procedure:

Under an inert atmosphere, dissolve HO-PEG16-OH in anhydrous DCM.

Cool the solution to 0°C in an ice bath.

With stirring, add anhydrous pyridine to the solution.

Slowly add tresyl chloride (a 2.5 molar excess relative to the hydroxyl groups) dropwise to

the reaction mixture.[2]

Allow the reaction to proceed at 0°C for 1-2 hours, then warm to room temperature and stir

for an additional 12-16 hours.

Wash the reaction mixture with cold aqueous HCl, followed by saturated sodium

bicarbonate solution, and finally with brine.

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

Precipitate the product by adding cold diethyl ether.

Collect the precipitate by filtration and dry under vacuum.

Confirm the structure and purity of the tresyl-activated PEG by ¹H NMR spectroscopy.[2]
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B. Conjugation of Activated HO-PEG16-OH to a Protein

Materials:

Tresyl-activated HO-PEG16-OH

Protein of interest

Conjugation Buffer (e.g., 0.1 M sodium phosphate, pH 7.5-8.5)

Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

Dissolve the protein of interest in the conjugation buffer to a final concentration of 1-10

mg/mL.[2]

Dissolve the tresyl-activated HO-PEG16-OH in the conjugation buffer.

Add the activated PEG solution to the protein solution. The molar ratio of activated PEG to

protein should be optimized but can range from a 5- to 50-fold molar excess.[2]

Allow the reaction to proceed at room temperature for 1-4 hours with gentle stirring.

Quench the reaction by adding the quenching solution to a final concentration of 50-100

mM.

Purify the PEGylated protein using size-exclusion chromatography (SEC) or ion-exchange

chromatography (IEX).[2]

Workflow for Protein Bioconjugation
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Caption: General workflow for the activation of HO-PEG16-OH and its conjugation to a target

protein.

Surface Modification of Nanoparticles
PEGylation of nanoparticles is a critical strategy in drug delivery to create a "stealth" layer that

enhances colloidal stability, reduces opsonization, and prolongs systemic circulation time.[4]

HO-PEG16-OH, with its bifunctional nature, can act as a flexible spacer to attach to the

nanoparticle surface.[4]

Expected Changes in Nanoparticle Physicochemical Properties after PEGylation
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Parameter
Before
PEGylation

After
PEGylation
with HO-
PEG16-OH

Analytical
Technique(s)

Rationale for
Change

Hydrodynamic

Diameter
Smaller Larger

Dynamic Light

Scattering (DLS)

The PEG layer

and associated

water molecules

increase the

effective size of

the nanoparticle

in solution.

Zeta Potential
Can be highly

charged
Closer to neutral

DLS with Zeta

Potential

Measurement

The PEG layer

shields the

surface charge of

the nanoparticle

core.

Colloidal Stability
Prone to

aggregation

Enhanced

stability

DLS, Visual

Inspection

The hydrophilic

PEG chains

provide steric

hindrance,

preventing

nanoparticle

aggregation in

biological media.

PEG Grafting

Density
N/A

Varies (e.g., 1-5

PEG chains/nm²)

Thermogravimetr

ic Analysis

(TGA), ¹H NMR

Spectroscopy

Quantifies the

amount of PEG

successfully

conjugated to the

nanoparticle

surface.[4]

Experimental Protocol: Surface Modification of Carboxylated Nanoparticles
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This protocol describes the coupling of HO-PEG16-OH to nanoparticles with surface carboxyl

groups via an esterification reaction facilitated by carbodiimide chemistry.

Materials:

Carboxylated Nanoparticles

HO-PEG16-OH

Activation Buffer (e.g., MES buffer, pH 6.0)

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

Sulfo-NHS (N-Hydroxysulfosuccinimide)

Coupling Buffer (e.g., PBS, pH 7.4)

Quenching Solution (e.g., hydroxylamine)

Procedure:

Disperse the carboxylated nanoparticles in the Activation Buffer.

Add EDC and Sulfo-NHS to the nanoparticle suspension and incubate for 15-30 minutes

at room temperature to activate the carboxyl groups.

Dissolve HO-PEG16-OH in the Coupling Buffer.

Add the activated nanoparticles to the HO-PEG16-OH solution.

Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

Quench the reaction by adding the quenching solution.

Purify the PEGylated nanoparticles by centrifugation or dialysis to remove unreacted

reagents.

Workflow for Nanoparticle Surface Modification
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Caption: Workflow for the surface modification of carboxylated nanoparticles with HO-PEG16-
OH.

PROTAC Linkers
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the

degradation of a target protein.[1] They consist of a ligand for the target protein, a ligand for an

E3 ubiquitin ligase, and a linker connecting them.[5] The linker's length and composition, such

as that provided by HO-PEG16-OH, are critical for the formation of a stable ternary complex

and subsequent target degradation.[1][5]

Hypothetical Comparative Data of PROTACs with Varying PEG Linker Lengths

This table illustrates how linker length can impact PROTAC efficacy and selectivity, based on a

hypothetical study targeting BRD4.

PROTA
C Linker

Target
Protein

DC50
(nM)

Dmax
(%)

Off-
Target
(BRD2)
DC50
(nM)

Off-
Target
(BRD3)
DC50
(nM)

Selectiv
ity
(BRD2/
BRD4)

Selectiv
ity
(BRD3/
BRD4)

PEG8 BRD4 15 95 50 75 3.3 5.0

HO-

PEG16-

OH

BRD4 25 92 500 750 20.0 30.0

PEG24 BRD4 80 85 400 600 5.0 7.5

Note: This data is representative and intended for illustrative purposes.[6]

Experimental Protocol: Evaluation of PROTAC-Mediated Protein Degradation

This protocol outlines the quantification of target protein degradation in cells treated with a

PROTAC.[5]

Materials:
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Cell line expressing the target protein

PROTAC compound

Cell culture medium

Lysis buffer (e.g., RIPA buffer)

Primary antibody against the target protein

Primary antibody against a loading control (e.g., GAPDH)

HRP-conjugated secondary antibodies

Chemiluminescence imaging system

Procedure:

Plate cells at an appropriate density and allow them to adhere overnight.

Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24

hours).

Lyse the cells and determine the total protein concentration.

Separate the protein lysates by SDS-PAGE and transfer to a membrane.

Probe the membrane with primary antibodies for the target protein and a loading control.

Incubate with HRP-conjugated secondary antibodies.

Visualize the protein bands using a chemiluminescence detection system.

Quantify the band intensities to determine the percentage of protein degradation relative to

a vehicle-treated control.

Plot the percentage of degradation against the PROTAC concentration to determine the

DC50 and Dmax values.[6]
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Caption: The catalytic cycle of PROTAC-mediated protein degradation.
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Conclusion
HO-PEG16-OH is a versatile and valuable tool in biomedical research, offering a discrete and

well-defined linker for a range of applications. Its utility in bioconjugation for improving the

pharmacokinetic profiles of biologics, in surface modification to enhance the biocompatibility of

nanoparticles, and as a critical component in the design of potent and selective PROTACs

underscores its importance in the development of next-generation therapeutics and

diagnostics. The experimental protocols and data presented in this guide provide a solid

foundation for researchers and drug development professionals to effectively utilize HO-
PEG16-OH in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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